molecular formula C8H16O4S B12118866 Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide CAS No. 53381-44-5

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide

Cat. No.: B12118866
CAS No.: 53381-44-5
M. Wt: 208.28 g/mol
InChI Key: HYPCCANNKPMXDB-UHFFFAOYSA-N
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Description

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides Thiophene dioxides are known for their unique chemical properties and reactivity, making them valuable in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide typically involves the oxidation of thiophenes. One common method is the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the oxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor due to its conjugated electron-acceptor dienes, making it reactive in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the generation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and butoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and material science research .

Properties

CAS No.

53381-44-5

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

4-butoxy-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H16O4S/c1-2-3-4-12-8-6-13(10,11)5-7(8)9/h7-9H,2-6H2,1H3

InChI Key

HYPCCANNKPMXDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CS(=O)(=O)CC1O

Origin of Product

United States

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